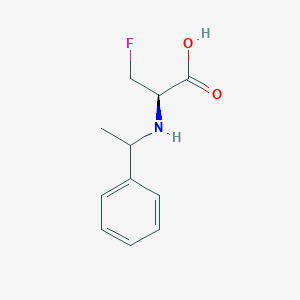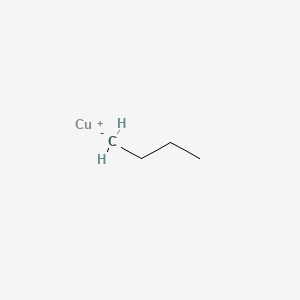
Copper, butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper, butyl- is an organocopper compound that contains a copper atom bonded to a butyl group. Organocopper compounds are a subset of organometallic compounds, which are characterized by the presence of a carbon-metal bond. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon and carbon-heteroatom bonds.
准备方法
Copper, butyl- can be synthesized through various methods. One common method involves the reaction of butyl lithium with copper(I) iodide to form lithium butylcuprate, which can then be further reacted to form copper, butyl- compounds . Another method involves the use of copper-based catalysts in the dehydrogenation reaction of secondary butyl alcohol to methyl ethyl ketone . Industrial production methods often involve the use of copper catalysts and specific reaction conditions to optimize yield and purity.
化学反应分析
Copper, butyl- undergoes several types of chemical reactions, including:
Oxidation: Copper, butyl- can be oxidized to form copper(II) compounds.
Reduction: It can be reduced back to copper(I) or elemental copper.
Substitution: Copper, butyl- can participate in substitution reactions, where the butyl group is replaced by another group.
Coupling Reactions: It is commonly used in coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include butyl lithium, copper(I) iodide, and various ligands that stabilize the copper complex. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Copper, butyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Copper compounds, including copper, butyl-, are studied for their potential antimicrobial properties.
Medicine: Copper nanoparticles are explored for their use in drug delivery systems and as antimicrobial agents.
作用机制
The mechanism of action of copper, butyl- involves several pathways:
Electron Transfer: Copper can act as an electron donor or acceptor, participating in redox reactions.
Reactive Oxygen Species (ROS) Generation: Copper ions can generate ROS, which can damage cellular components.
Membrane Disruption: Copper ions can disrupt cell membranes, leading to cell death.
相似化合物的比较
Copper, butyl- can be compared with other organometallic compounds such as organolithium and organomagnesium (Grignard) reagents:
Organolithium Reagents: These compounds are highly reactive and often used in similar types of reactions as copper, butyl-.
Organomagnesium Reagents (Grignard Reagents): These are also used in organic synthesis but are generally less reactive than organolithium reagents.
Copper, butyl- is unique in its ability to participate in a wide range of reactions and its relatively lower reactivity compared to organolithium reagents, making it more manageable in certain synthetic applications.
Conclusion
Copper, butyl- is a versatile organocopper compound with significant applications in organic synthesis, scientific research, and industry. Its unique properties and reactivity make it a valuable tool in the formation of carbon-carbon and carbon-heteroatom bonds, as well as in various biological and industrial applications.
属性
CAS 编号 |
34948-25-9 |
|---|---|
分子式 |
C4H9Cu |
分子量 |
120.66 g/mol |
IUPAC 名称 |
butane;copper(1+) |
InChI |
InChI=1S/C4H9.Cu/c1-3-4-2;/h1,3-4H2,2H3;/q-1;+1 |
InChI 键 |
REKHETPFCSMEPT-UHFFFAOYSA-N |
规范 SMILES |
CCC[CH2-].[Cu+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


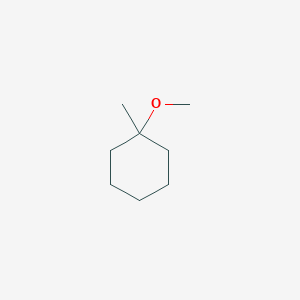
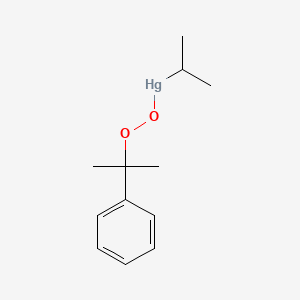
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
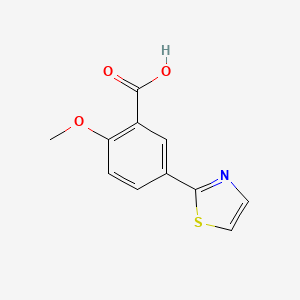
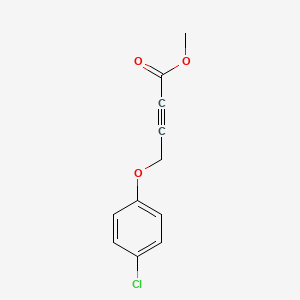


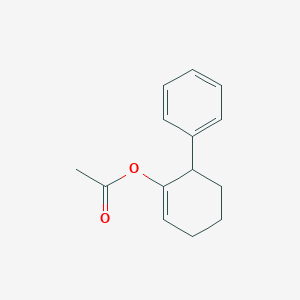
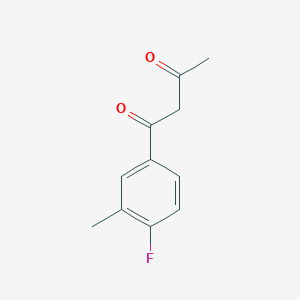

![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
